Cas no 14007-10-4 (3-aminodihydrothiophen-2-one)

3-aminodihydrothiophen-2-one structure
3-aminodihydrothiophen-2-one structure
Product Name:3-aminodihydrothiophen-2-one
CAS No:14007-10-4
MF:C4H7NOS
MW:117.169479608536
CID:49593
PubChem ID:107712
Update Time:2025-04-18

3-aminodihydrothiophen-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-aminodihydrothiophen-2-one
    • Homocysteine thiolactone
    • dl-3-aminotetrahydro-2-thiophenone
    • DL-3-Aminotetrahydrothiophen-2-one
    • DL-HOMOCYSTEINE THIOLACTONE
    • dl-homocysteine thiolactone free base
    • HCTL
    • L-homocystein thiolactone
    • L-homocysteine thiolactone
    • (+-)-2(3h)-thiophenon
    • (+-)-3-aminodihydro-2(3h)-thiophenone
    • (±)-3-Amino-4,5-dihydrothiophen-2(3H)-one
    • UNII-D5H88XF24X
    • A906044
    • 2-(CARBOXYMETHYL-AMINO)-4-CHLORO-BENZOICACID
    • (+-)-3-Aminotetrahydro-2-thiophenon
    • 3-aminothiolan-2-one
    • HOMOCYSTEINE THIOLACTONE, DL-
    • C0E89172-3F00-4BA6-9494-6129358D1890
    • 3-Aminodihydro-2(3H)-thiophenone
    • 2(3H)-Thiophenone, 3-aminodihydro-, (+-)-
    • 3-AMINOTETRAHYDROTHIOPHEN-2-ONE
    • homocysteinthiolacton
    • (2-OXOTETRAHYDROTHIOPHEN-3-YL)AMINE
    • D5H88XF24X
    • (+-)-3-Amino-2-thiolanon
    • CHEMBL3272518
    • 10593-85-8
    • 14007-10-4
    • (+/-)-HOMOCYSTEINE THIOLACTONE
    • AKOS022133434
    • ( -)-3-Amino-2-thiolanon
    • BUTANOIC ACID, 2-AMINO-4-MERCAPTO-, .GAMMA.-(THIO LACTONE)
    • ( -)-3-Aminotetrahydro-2-thiophenon
    • 2(3H)-Thiophenone, 3-aminodihydro-, (3S)-
    • SB47031
    • BUTYRIC ACID, 2-AMINO-4-MERCAPTO-, .GAMMA.-(THIO LACTONE)
    • HOMOCYSTEINE THIOLACTONE [WHO-DD]
    • (3R)-3-Amino-4,5-dihydrothiophene-2(3H)-one
    • SCHEMBL845868
    • AKOS001053243
    • EN300-33894
    • homocysteinethiolactone
    • 3-aminodihydrothiophen-2(3H)-one
    • KIWQWJKWBHZMDT-UHFFFAOYSA-N
    • Q27276123
    • DTXSID50863228
    • 2(3H)-Thiophenone, 3-aminodihydro-
    • Inchi: 1S/C4H7NOS/c5-3-1-2-7-4(3)6/h3H,1-2,5H2
    • InChI Key: KIWQWJKWBHZMDT-UHFFFAOYSA-N
    • SMILES: S1C(C(CC1)N)=O

Computed Properties

  • Exact Mass: 117.02500
  • Monoisotopic Mass: 117.02483502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 93.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 68.4Ų

Experimental Properties

  • PSA: 68.39000
  • LogP: 0.67750

3-aminodihydrothiophen-2-one Security Information

  • RTECS:XN1928000
Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk